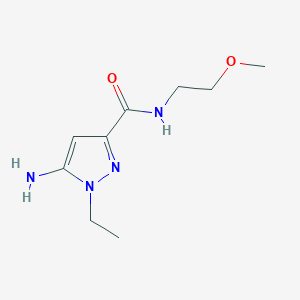
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methoxyacetamide” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . They have shown therapeutic interest and have been used in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives involves various synthetic protocols . The review on the synthesis and therapeutic potential of pyridopyrimidine derivatives is organized into four sections, successively pyrido[2,3-d]pyrimidines, pyrido[3,4-d]pyrimidines, pyrido[4,3-d]pyrimidines and pyrido[3,2-d]pyrimidines . For each compound, the biological activity and the synthetic route are presented .Molecular Structure Analysis
The molecular formula of “N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methoxyacetamide” is C14H15N3O4 . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyridopyrimidine derivatives are considered in the synthesis methods . The reactions involved one-pot multicomponent reactions of aryl aldehydes, barbituric or thiobarbituric acids and 2-aminopyrimidine .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activities
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methoxyacetamide, due to its structural uniqueness, serves as a precursor in the synthesis of various heterocyclic compounds with significant biological activities. The compound's reactivity has been explored for the creation of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives, which exhibit anti-inflammatory and analgesic properties. These derivatives were synthesized using reactions that involve visnaginone or khellinone as starting materials. The new compounds demonstrated inhibitory activities on cyclooxygenase-1/2 (COX-1/COX-2) and showed promising analgesic and anti-inflammatory activities, indicating their potential as therapeutic agents in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Radioligand Imaging Applications
The chemical structure of N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methoxyacetamide also lends itself to modifications that enable its use in radioligand imaging for medical diagnostics. For instance, derivatives of this compound have been designed and synthesized for selective imaging of the translocator protein (18 kDa) with positron emission tomography (PET). These derivatives, through modifications allowing for the incorporation of fluorine-18, enable in vivo imaging of inflammation and cancer, showcasing the compound's utility in the development of diagnostic tools (Dollé, Hinnen, Damont, et al., 2008).
Antifungal Applications
In the realm of antimicrobial research, derivatives of N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methoxyacetamide have been synthesized and evaluated for their antifungal effects against significant types of fungi. These studies reveal the compound's derivatives as potential antifungal agents, providing a basis for the development of new treatments against fungal infections (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).
Anticonvulsant Applications
Explorations into the anticonvulsant potential of derivatives of N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methoxyacetamide have also been conducted. These studies have led to the synthesis of S-acetamide derivatives of thiopyrimidine, showing moderate anticonvulsant activity in preclinical models. This research opens avenues for the development of new anticonvulsant medications based on modifications of this compound (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-11-6(10-7(13)5-16-3)4-8(14)12(2)9(11)15/h4H,5H2,1-3H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMQKIGUQCIPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl (1R,5S)-6-[(5-bromopyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2734890.png)


![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2734895.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide](/img/structure/B2734901.png)
![2-Thia-6-azaspiro[3.4]octane](/img/structure/B2734903.png)


![4-((1H-imidazol-1-yl)methyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2734908.png)


